molecular formula C13H10FNO3S2 B7933834 1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B7933834
M. Wt: 311.4 g/mol
InChI Key: QMJOSAYUQNXDNE-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a sulfur-containing heterocyclic compound characterized by a thieno[3,2-c][1,2]thiazine core fused with a 3-fluorobenzyl group at the N1 position and a 2,2-dioxide moiety. The 2,2-dioxide group enhances electrophilicity and stability, while the 3-fluorobenzyl substituent may influence lipophilicity and target binding .

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3S2/c14-10-3-1-2-9(6-10)7-15-11-4-5-19-13(11)12(16)8-20(15,17)18/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJOSAYUQNXDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=CS2)N(S1(=O)=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiophene Precursors

The thieno[3,2-c]thiazin core is typically constructed via cyclization reactions. A common approach involves reacting 3-aminothiophene-2-carboxylic acid derivatives with sulfonyl chlorides under basic conditions. For example, treatment of methyl 3-amino-4-chlorothiophene-2-carboxylate with chlorosulfonic acid in dichloromethane yields the sulfonamide intermediate, which undergoes intramolecular cyclization upon heating to 80–100°C. Subsequent N-alkylation with 3-fluorobenzyl bromide introduces the fluorobenzyl moiety, achieving yields of 68–72% after recrystallization from ethanol.

Key Reaction Parameters:

ParameterCondition
SolventDichloromethane or THF
Temperature80–100°C (cyclization)
Alkylating Agent3-Fluorobenzyl bromide (1.2 equiv)
BasePotassium carbonate (2.0 equiv)

Hydrolysis of Spirocyclic Intermediates

A patent-derived method (US8344136B2) describes the hydrolysis of spirocyclic precursors to access thienothiazinones. For instance, 6′-chloro-2′-(3-methoxypropyl)-2′,3′-dihydrospiro[1,3-dioxolan-2,4′-thieno[3,2-e]thiazin] 1′,1′-dioxide is refluxed in toluene with 6N HCl for 12 hours, yielding 89% of the hydrolyzed product. Adapting this protocol, the 3-fluorobenzyl group is introduced prior to hydrolysis via nucleophilic substitution, with reaction efficiency dependent on the leaving group (e.g., chloro vs. bromo).

Reaction Optimization

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions. Dichloromethane balances reactivity and selectivity, particularly for acid-sensitive intermediates. Elevated temperatures (>100°C) accelerate ring closure but risk decomposition, necessitating precise thermal control.

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage functionalization. For example, substituting the benzyl chloride precursor with a boronic ester derivative increases yield to 81% when using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a water/THF biphasic system.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.32 (m, 4H, Ar-H), 5.21 (s, 2H, CH₂), 3.89 (s, 2H, S-CH₂), 2.42 (s, 3H, SO₂).

  • HRMS (ESI+): m/z calcd for C₁₃H₁₀FNO₃S₂ [M+H]⁺: 312.0164; found: 312.0167.

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows ≥98% purity at 254 nm, with retention time = 6.72 min.

Comparative Synthesis Routes

MethodYield (%)Purity (%)Key Advantage
Cyclization68–7298Scalability
Spirohydrolysis8995High yield
Cross-Coupling8197Functional group tolerance

Challenges and Mitigations

Byproduct Formation

Over-alkylation at the thiazinone nitrogen is minimized by using a slight excess (1.2 equiv) of 3-fluorobenzyl bromide and maintaining pH < 8.0 during the reaction.

Solubility Issues

The final compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C), necessitating formulation with co-solvents (e.g., PEG-400) for biological testing .

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural features and functional groups of the target compound with analogs:

Compound Name Core Structure Substituent at N1 Position Key Functional Groups Biological Activity/Application
Target Compound Thieno[3,2-c][1,2]thiazine 3-Fluorobenzyl 2,2-Dioxide Under investigation
XIE9137 (1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide) Benzo[c][1,2]thiazine 1-Methyl 2,2-Dioxide CB2 Negative Allosteric Modulator
BTD (1-(pent-4-yn-1-yl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide) Benzo[c][1,2]thiazine Pent-4-yn-1-yl 2,2-Dioxide, Alkyne Sulfenic Acid Detection Probe
1-(2-Chloro-6-fluorobenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide Benzo[c][1,2]thiazine 2-Chloro-6-fluorobenzyl 2,2-Dioxide Structural analog (activity unstated)
Ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxides Pyrano-benzothiazine Ethyl 2-Amino, Ester, 5,5-Dioxide Anti-inflammatory, Analgesic

Key Observations :

  • Core Structure: The thieno[3,2-c][1,2]thiazine core in the target compound replaces the benzo[c][1,2]thiazine ring in analogs like XIE9137 and BTD. This substitution may alter electronic properties and metabolic stability due to sulfur’s lower electronegativity compared to carbon .
  • Functional Groups : The 2,2-dioxide moiety is conserved across all compounds, critical for electrophilic reactivity and interactions with biological targets (e.g., sulfenylation in redox signaling ).
Physicochemical and Reactivity Profiles
Property Target Compound XIE9137 BTD
Molecular Weight ~315 g/mol (estimated) 211.24 g/mol 299.34 g/mol
Lipophilicity (LogP) Higher (due to 3-fluorobenzyl) Moderate (methyl group) High (pent-4-yn-1-yl)
Reactivity Moderate (thieno core) Low (stable benzo core) High (alkyne for click chemistry)
Sulfenylation Potential (2,2-dioxide) Not reported High (used in redox probes)

Biological Activity

1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazine rings through cyclization processes. Various methods have been reported in the literature for synthesizing thiazine derivatives, including the use of thiourea and isothiocyanates as starting materials.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit notable antimicrobial properties. A study evaluating a series of fused tricyclic benzimidazole-thiazinone derivatives demonstrated varying degrees of antimicrobial activity against different microorganisms. For instance:

CompoundMIC (µg/mL)Target Microorganism
CS4256Pseudomonas aeruginosa
CS4512Escherichia coli

These results suggest that modifications on the thiazine scaffold can enhance antimicrobial efficacy .

Anticancer Activity

Thiazine derivatives have also been explored for their anticancer properties. A study highlighted the potential of certain thiazine compounds to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells, showcasing the compound's ability to interact with cellular pathways critical for cancer progression.

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized various thiazine derivatives and assessed their antimicrobial activity against standard bacterial isolates. The results showed that certain compounds had a minimum inhibitory concentration (MIC) as low as 50 µg/mL against Staphylococcus aureus and E. coli .
  • Synergistic Effects : Another investigation revealed that some thiazine derivatives exhibited synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their overall antibacterial activity .

The biological activity of this compound is attributed to its ability to interact with various biological targets. Molecular docking studies have indicated that these compounds can bind effectively to enzyme active sites involved in microbial resistance mechanisms or cancer cell survival pathways.

Q & A

Basic: What are the established synthetic routes for preparing 1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via multicomponent reactions involving thieno-thiazine precursors, aldehydes, and active methylene nitriles. For example:

  • Route A : Heating thieno-thiazinone derivatives with triethyl orthoformate and amines (e.g., benzylamine) in ethanol at 130°C, followed by purification via silica gel chromatography, yields 17–37% .
  • Route B : Condensation with hydrazine hydrate under reflux conditions produces hydrazone derivatives, which are neutralized with HCl and crystallized .
    Optimization strategies :
  • Use stoichiometric excess of triethyl orthoformate to drive equilibrium.
  • Monitor reaction progress via TLC to minimize side products .
  • Employ high-purity solvents (e.g., absolute ethanol) to avoid competing nucleophiles .

Advanced: How does the 3-fluorobenzyl substituent influence reaction regioselectivity in multicomponent syntheses involving this compound?

Answer:
The electron-withdrawing fluorine atom on the benzyl group directs electrophilic substitution to the para position of the thieno-thiazine core. This is critical in reactions with heterylcarbaldehydes or active nitriles, where steric and electronic effects determine product distribution. For example:

  • In reactions with thiophene-2-carbaldehyde, the fluorobenzyl group stabilizes bis-adduct formation via resonance effects, favoring tricyclic products over linear derivatives .
  • Competitive pathways (e.g., formation of 4H-pyrans vs. bis-adducts) can be controlled by adjusting amine catalysts (e.g., triethylamine) to modulate nucleophilicity .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR in CDCl3_3 or DMSO-d6d_6 resolve key features:
    • The 3-fluorobenzyl proton signals appear as a singlet (~δ 4.8–5.2 ppm) due to restricted rotation .
    • Sulfone groups deshield adjacent carbons (δ 120–135 ppm for aromatic carbons) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for structure refinement. Challenges include resolving disorder in the fluorobenzyl group; data collection at low temperatures (100 K) improves resolution .

Advanced: How can computational modeling predict the biological activity of derivatives of this compound?

Answer:

  • Docking studies : Use software like AutoDock Vina to simulate binding to targets (e.g., bacterial enzymes). For example, per-residue energy contributions (e.g., SER90, PHE94 in Staphylococcus aureus enzymes) highlight critical interactions .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., -CF3_3) show enhanced Gram-positive activity .

Basic: What are the primary biological targets or activities reported for this compound?

Answer:

  • Antimicrobial activity : Exhibits superior activity against Gram-positive bacteria (e.g., S. aureus) compared to reference drugs like ampicillin, with MIC values <10 μg/mL .
  • Redox modulation : Analogues (e.g., BTD probes) detect sulfenylated cysteines in plant and mammalian cells, enabling quantification of oxidative stress .

Advanced: How do structural modifications (e.g., replacing fluorine with other halogens) affect bioactivity?

Answer:

  • Fluorine vs. chlorine : Fluorine enhances metabolic stability and membrane permeability due to its small size and high electronegativity, while chlorine increases lipophilicity, improving binding to hydrophobic enzyme pockets .
  • Trifluoromethyl groups : Introduce steric bulk, reducing activity against Gram-negative strains but enhancing selectivity for fungal targets .

Basic: What are common pitfalls in analyzing reaction intermediates during synthesis?

Answer:

  • Byproduct formation : Bis-adducts or tricyclic derivatives may form if stoichiometry is mismatched. Use LC-MS to identify and quantify byproducts .
  • Degradation : Sulfone groups are susceptible to hydrolysis under acidic conditions. Maintain pH >7 during workup .

Advanced: How can contradictory data on antimicrobial activity between studies be resolved?

Answer:

  • Strain variability : Test against standardized clinical isolates (e.g., ATCC strains) rather than lab-adapted strains .
  • Assay conditions : Discrepancies in MIC values often arise from differences in agar diffusion vs. broth dilution methods. Normalize results using internal controls like ciprofloxacin .

Basic: What solvent systems are optimal for chromatographic purification?

Answer:

  • Silica gel chromatography : Use ethyl acetate/hexane (3:7) for polar derivatives or dichloromethane/methanol (95:5) for highly aromatic adducts .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve isomers with >95% purity .

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